2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenoxyacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid typically involves the reaction of 4-formylphenoxyacetic acid with 2-amino-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-(4-Carboxyphenoxy)acetamido)-2-methylpropanoic acid.
Reduction: 2-(2-(4-Hydroxyphenoxy)acetamido)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their electronic and magnetic properties. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.
2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
2-(2-Chlorophenoxy)acetic acid:
Uniqueness
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid stands out due to its unique combination of a formyl group and a phenoxyacetamido moiety, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[2-(4-formylphenoxy)acetyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,12(17)18)14-11(16)8-19-10-5-3-9(7-15)4-6-10/h3-7H,8H2,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTFUGSEGCSOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)COC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.